
3-Chloro-5-hydroxyphenyl 1-methylcyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-hydroxyphenyl 1-methylcyclopropane-1-carboxylate is an organic compound characterized by a cyclopropane ring attached to a phenyl group substituted with a chlorine atom and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-hydroxyphenyl 1-methylcyclopropane-1-carboxylate typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through the reaction of an alkene with a carbene precursor under specific conditions.
Substitution Reactions: The phenyl group is then introduced through a substitution reaction, where a chlorine atom and a hydroxyl group are added to the benzene ring.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the desired ester compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-hydroxyphenyl 1-methylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to remove the chlorine atom or reduce the carboxylate group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated compounds or reduced carboxylate groups.
Substitution: Formation of new substituted phenyl derivatives.
Scientific Research Applications
3-Chloro-5-hydroxyphenyl 1-methylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-5-hydroxyphenyl 1-methylcyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-hydroxyphenyl 1-methylcyclopropane-1-carboxylate
- 3-Chloro-5-methoxyphenyl 1-methylcyclopropane-1-carboxylate
- 3-Bromo-5-hydroxyphenyl 1-methylcyclopropane-1-carboxylate
Uniqueness
3-Chloro-5-hydroxyphenyl 1-methylcyclopropane-1-carboxylate is unique due to the specific positioning of the chlorine and hydroxyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
138969-11-6 |
|---|---|
Molecular Formula |
C11H11ClO3 |
Molecular Weight |
226.65 g/mol |
IUPAC Name |
(3-chloro-5-hydroxyphenyl) 1-methylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H11ClO3/c1-11(2-3-11)10(14)15-9-5-7(12)4-8(13)6-9/h4-6,13H,2-3H2,1H3 |
InChI Key |
OEVKCVOUJDMLPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C(=O)OC2=CC(=CC(=C2)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1,4-Dimethyl-9H-carbazol-9-YL)methyl]phenol](/img/structure/B14272978.png)
![1-(4-{[(1H-Imidazol-5-yl)methyl]amino}phenyl)ethan-1-one](/img/structure/B14272988.png)
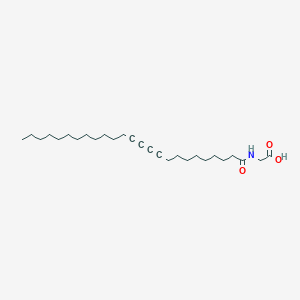
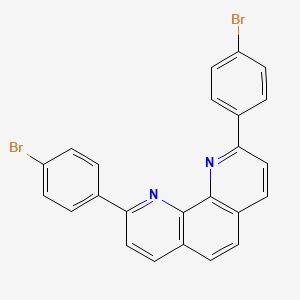
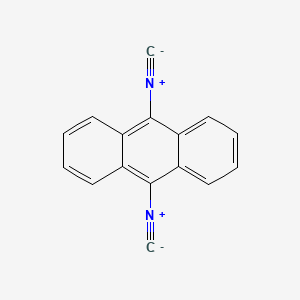

![2-Cyclopenten-1-one, 2-methyl-3-[(phenylsulfonyl)methyl]-](/img/structure/B14272997.png)
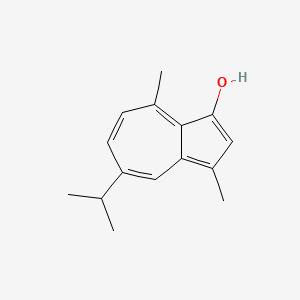
![2-(2-{[2-(4-Amino-3-methylphenyl)ethyl]amino}ethoxy)ethan-1-ol](/img/structure/B14273014.png)
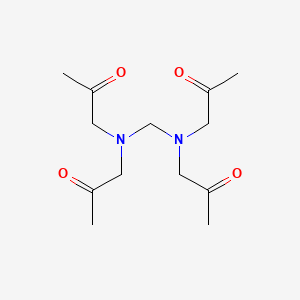
![6-[(2-Hydroxyethyl)sulfanyl]naphthalene-2,3-diol](/img/structure/B14273023.png)
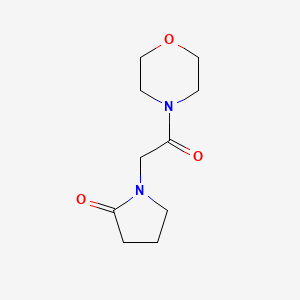
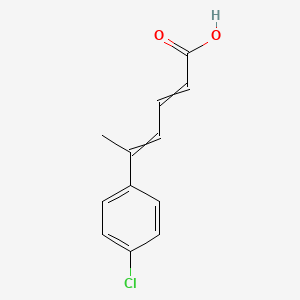
![2-Aziridinemethanol, 1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2R,3R)-](/img/structure/B14273043.png)
